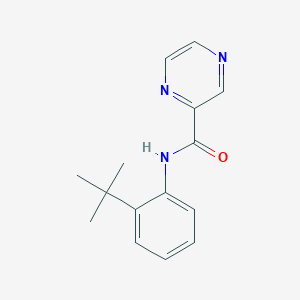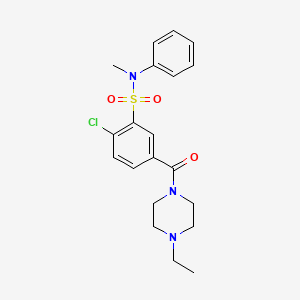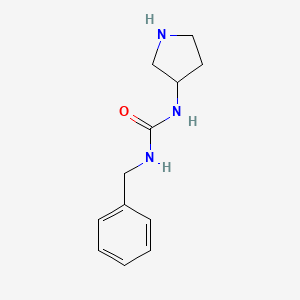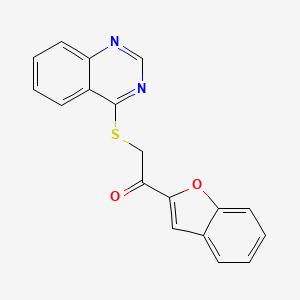
N-(2-tert-butylphenyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-tert-butylphenyl)pyrazine-2-carboxamide, also known as BPC-157, is a synthetic peptide that has gained attention in scientific research due to its potential healing properties. BPC-157 is derived from a protein found in the stomach called Body Protection Compound and is known for its ability to promote healing in various tissues throughout the body. In
Scientific Research Applications
N-(2-tert-butylphenyl)pyrazine-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to promote healing in various tissues, including the skin, muscle, bone, and gastrointestinal tract. N-(2-tert-butylphenyl)pyrazine-2-carboxamide has also been studied for its potential to improve cognitive function, reduce inflammation, and protect against oxidative stress.
Mechanism of Action
The exact mechanism of action of N-(2-tert-butylphenyl)pyrazine-2-carboxamide is not fully understood, but it is believed to work by promoting the production of growth factors and cytokines, which are involved in the healing process. N-(2-tert-butylphenyl)pyrazine-2-carboxamide may also stimulate the formation of new blood vessels, which can improve blood flow to injured tissues and promote healing.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)pyrazine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to promote the production of collagen, which is essential for the healing of connective tissues such as tendons and ligaments. N-(2-tert-butylphenyl)pyrazine-2-carboxamide has also been shown to reduce inflammation and protect against oxidative stress, which can contribute to tissue damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-tert-butylphenyl)pyrazine-2-carboxamide in lab experiments is its potential to promote healing in various tissues. This can be useful in studying the effects of injury and inflammation on the body. However, one limitation of using N-(2-tert-butylphenyl)pyrazine-2-carboxamide is that it is a synthetic peptide and may not accurately mimic the natural healing processes that occur in the body.
Future Directions
There are many potential future directions for the study of N-(2-tert-butylphenyl)pyrazine-2-carboxamide. One area of interest is its potential to improve cognitive function and protect against neurodegenerative diseases. N-(2-tert-butylphenyl)pyrazine-2-carboxamide may also have applications in the treatment of chronic pain and inflammation. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-(2-tert-butylphenyl)pyrazine-2-carboxamide.
Conclusion
In conclusion, N-(2-tert-butylphenyl)pyrazine-2-carboxamide is a synthetic peptide that has gained attention in scientific research due to its potential healing properties. It has been studied for its ability to promote healing in various tissues, reduce inflammation, and protect against oxidative stress. N-(2-tert-butylphenyl)pyrazine-2-carboxamide has potential therapeutic applications in a range of areas, including the treatment of chronic pain and inflammation, cognitive function, and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential applications of N-(2-tert-butylphenyl)pyrazine-2-carboxamide.
Synthesis Methods
N-(2-tert-butylphenyl)pyrazine-2-carboxamide is synthesized by combining amino acids in a specific sequence using solid-phase peptide synthesis. This process involves the use of a resin-bound amino acid, which is coupled with the next amino acid in the sequence using a coupling agent. The process is repeated until the desired peptide sequence is obtained.
properties
IUPAC Name |
N-(2-tert-butylphenyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-15(2,3)11-6-4-5-7-12(11)18-14(19)13-10-16-8-9-17-13/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXZOUNBJWUUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)
![2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7464991.png)

![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)
![N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B7465006.png)


![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)
![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)

